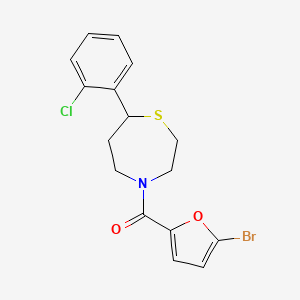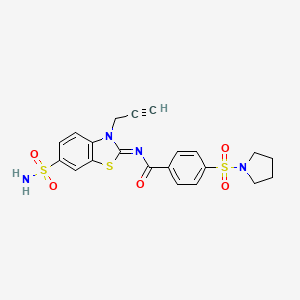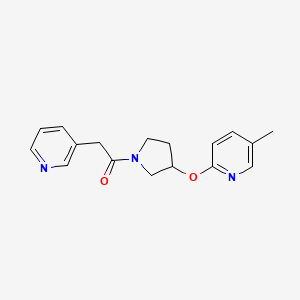![molecular formula C15H10ClN3OS2 B2773077 6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 852046-46-9](/img/structure/B2773077.png)
6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a benzothiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can result in changes in key mitochondrial proteins such as Bcl-2 and Bax, which can result in apoptosis by accelerating the expression of caspases .Physical And Chemical Properties Analysis
Benzothiazoles, including “this compound”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activities
- Anti-Cancer Properties : Isoxazole derivatives of related compounds have shown promising anti-cancer activity against various cancer cell lines. A particular compound induced G2/M cell cycle arrest and apoptosis in Colo205 cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).
- Antimicrobial Activity : Compounds derived from benzo[d]thiazol-2-amine have exhibited varying degrees of antimicrobial activity. Studies have explored the synthesis of such compounds and their efficacy against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Chavan & Pai, 2007).
- Neuroprotective and Anticonvulsant Effects : N-substituted benzothiazol-2-yl amides have been investigated for their anticonvulsant and neuroprotective effects, suggesting potential applications in managing neurological disorders (Hassan et al., 2012).
Potential Pharmaceutical Applications
- Enzyme Inhibition : Some benzothiazole derivatives have been studied for their urease enzyme inhibition and nitric oxide scavenging activities, indicating their potential utility in developing treatments for conditions related to enzyme dysregulation (Gull et al., 2013).
- Antitubercular Agents : Research into substituted benzothiazolines and related compounds has identified several with significant anti-tubercular activity, offering pathways for new antitubercular therapies (Maurya et al., 2013).
Chemical Synthesis and Properties
- Chemical Synthesis : Studies on the reactions of benzo[d]thiazolium salts with amines have provided valuable insights into the synthesis of arylamino derivatives, showcasing the versatility of these compounds in chemical synthesis (Akulin et al., 1977).
- Structural and Mechanistic Insights : Investigations into copper(II)- and gold(III)-mediated cyclizations have elucidated pathways to synthesize substituted 2-aminobenzothiazoles, contributing to our understanding of metal-catalyzed reactions in organic synthesis (Schroeder et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain . Additionally, some derivatives of the compound have been shown to exhibit anti-cancer activity against various cancer cell lines .
Future Directions
The future directions for research on “6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” and similar compounds could include further biological testing in in vivo models . Additionally, more research could be done to explore their potential as therapeutic agents for various diseases .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS2/c1-20-9-3-5-11-13(7-9)22-15(18-11)19-14-17-10-4-2-8(16)6-12(10)21-14/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYVWXRBVBPVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2772998.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2773003.png)



![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2773011.png)



